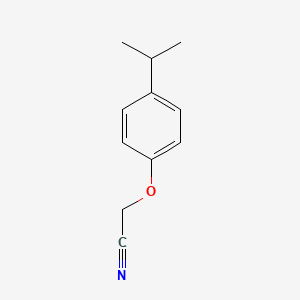
2-(4-Propan-2-ylphenoxy)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Propan-2-ylphenoxy)acetonitrile is an organic compound characterized by the presence of a phenoxy group substituted with a propan-2-yl group and an acetonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Propan-2-ylphenoxy)acetonitrile typically involves the reaction of 4-isopropylphenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
2-(4-Propan-2-ylphenoxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of phenolic oxides.
Reduction: Conversion to 2-(4-Propan-2-ylphenoxy)ethylamine.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
2-(4-Propan-2-ylphenoxy)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Propan-2-ylphenoxy)acetonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the phenoxy group can engage in aromatic interactions. These interactions can influence various biochemical pathways and processes.
類似化合物との比較
Similar Compounds
- 2-(4-Methylphenoxy)acetonitrile
- 2-(4-Ethylphenoxy)acetonitrile
- 2-(4-Tert-butylphenoxy)acetonitrile
Comparison
Compared to its similar compounds, 2-(4-Propan-2-ylphenoxy)acetonitrile is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and physical properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
生物活性
2-(4-Propan-2-ylphenoxy)acetonitrile is a synthetic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a phenoxy group attached to an acetonitrile moiety, which contributes to its unique biological properties. The presence of the isopropyl group enhances lipophilicity, potentially affecting the compound's interaction with biological membranes.
Research indicates that compounds structurally similar to this compound may interact with various biological targets, including enzymes and receptors. These interactions can lead to modulation of biochemical pathways involved in cellular signaling and metabolism.
Key Mechanisms:
- Enzyme Inhibition: Similar compounds have shown inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase, which are involved in inflammatory processes.
- Receptor Modulation: The compound may also act on neurotransmitter receptors, influencing pathways related to pain perception and inflammation.
Pharmacokinetics
The pharmacokinetic profile of this compound is still under investigation. However, compounds with similar structures typically exhibit moderate to high bioavailability due to their lipophilic nature. They may undergo metabolic transformations in the liver, leading to various metabolites with distinct biological activities.
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays indicate potential cytotoxic effects against cancer cell lines.
| Compound | Activity | IC50 (µM) |
|---|---|---|
| This compound | Antitumor | TBD |
| 5-FU (reference) | Antitumor | 8.34 |
Note: TBD = To Be Determined; specific IC50 values for this compound are not yet available in the literature.
Cytotoxicity Studies
In vitro studies on related pyrazole derivatives have demonstrated selective cytotoxic effects against various cancer cell lines while sparing normal cells. For instance, compounds derived from 3,5-dimethylpyrazole exhibited significant cytotoxicity against C6 glioma cells, indicating potential for glioma treatment.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
-
Cytotoxicity Against Cancer Cell Lines:
- Research has shown that modifications in chemical structure can enhance binding affinity towards specific cancer cell lines.
- A study indicated that certain derivatives exhibited selective cytotoxicity against breast cancer cells while having minimal effects on normal fibroblasts.
-
Enzyme Inhibition:
- Related compounds have been evaluated for their inhibitory effects on alkaline phosphatases and nucleotidases.
- Enhanced selectivity towards specific targets was observed with structural modifications.
特性
IUPAC Name |
2-(4-propan-2-ylphenoxy)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-9(2)10-3-5-11(6-4-10)13-8-7-12/h3-6,9H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSXSFPUJHXTFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













